molecular formula C14H4BrF13S2 B12055834 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene CAS No. 327630-35-3

5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene

Cat. No.: B12055834
CAS No.: 327630-35-3
M. Wt: 563.2 g/mol
InChI Key: VOBUCWYYRVENGT-UHFFFAOYSA-N
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Description

5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene is a bithiophene derivative featuring a bromine atom at the 5-position and a perfluorinated hexyl chain (CF₃(CF₂)₄CF₂–) at the 5'-position. This compound belongs to a class of functionalized bithiophenes widely used in organic electronics due to their tunable electronic properties and processability. The bromine substituent acts as a reactive site for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), enabling further structural modifications . The tridecafluorohexyl group enhances solubility in fluorinated solvents and improves environmental stability, making the compound suitable for thin-film applications in organic field-effect transistors (OFETs) and photovoltaics .

Synthesis typically involves sequential functionalization of 2,2'-bithiophene. For example, lithiation at the 5-position followed by alkylation with a perfluorinated alkyl bromide could introduce the fluoroalkyl chain, while bromination with N-bromosuccinimide (NBS) adds the bromine substituent . Characterization via ¹H NMR and chromatography confirms purity and regioselectivity .

Properties

IUPAC Name

2-bromo-5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4BrF13S2/c15-8-4-2-6(30-8)5-1-3-7(29-5)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBUCWYYRVENGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4BrF13S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896157
Record name 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
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Molecular Weight

563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327630-35-3
Record name 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 327630-35-3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille coupling, to form more complex bithiophene derivatives.

    Oxidation and Reduction: The bithiophene core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions include various substituted bithiophenes, extended π-conjugated systems, and functionalized derivatives with tailored electronic properties.

Scientific Research Applications

5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene has several scientific research applications:

    Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).

    Conductive Polymers: Incorporated into conductive polymers for applications in flexible electronics and sensors.

    Material Science: Studied for its unique electronic properties and potential use in advanced materials.

    Biological Research: Investigated for its interactions with biological molecules and potential use in bioelectronics.

Mechanism of Action

The mechanism of action of 5-Bromo-5’-(tridecafluorohexyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions and conjugation. The bithiophene core provides a planar structure that allows for efficient charge delocalization, while the tridecafluorohexyl chain enhances solubility and processability. In biological applications, the compound may interact with proteins and other biomolecules through hydrophobic and π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene with structurally related bithiophene derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference ID
5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene Br, CF₃(CF₂)₄CF₂– ~475 (calculated) Not reported OFETs, fluorophilic electronics Inferred
5-Bromo-5'-hexyl-2,2'-bithiophene Br, C₆H₁₃– 329.32 Not reported Polymer synthesis, OLEDs
5,5'-Dibromo-2,2'-bithiophene Br, Br 324.06 144–146 Oligothiophene precursors
5-Bromo-5'-(boronic ester)-2,2'-bithiophene Br, B(OR)₂ 371.12 Not reported Cross-coupling reactions
5-Ethynyl-5'-hexyl-2,2'-bithiophene C≡CH, C₆H₁₃– 272.44 Not reported Conjugated polymers

Electronic Properties

  • Fluorinated vs. Alkyl Chains : The electron-withdrawing nature of the tridecafluorohexyl group lowers the HOMO-LUMO gap compared to alkyl-substituted analogs (e.g., 5-Bromo-5'-hexyl-2,2'-bithiophene), enhancing charge transport in OFETs .
  • Bromine Reactivity : Bromine in all listed compounds enables catalytic cross-coupling, but the fluoroalkyl chain in the target compound reduces intermolecular π-π stacking, favoring amorphous film formation .

Solubility and Processing

  • The tridecafluorohexyl group significantly improves solubility in fluorinated solvents (e.g., FC-72), unlike hexyl or ethylhexyl analogs, which dissolve in non-polar solvents like hexane .

Research Findings and Data

Thermal Stability

  • Fluorinated derivatives exhibit higher thermal stability (decomposition >250°C) compared to alkyl analogs (~200°C) due to strong C–F bonds .

Biological Activity

Chemical Structure and Properties

5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene is characterized by:

  • Molecular Formula : C15_{15}H8_{8}BrF13_{13}S2_{2}
  • Molecular Weight : Approximately 500 g/mol
  • Structural Features : The presence of bromine and a tridecafluorohexyl group enhances the hydrophobicity and electronic properties of the compound, making it suitable for applications in organic semiconductors.

The biological activity of 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene is primarily attributed to its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The fluorinated side chain can influence membrane fluidity and permeability, which may lead to various biological effects, including:

  • Cell Membrane Interaction : The compound may alter membrane dynamics, potentially affecting cellular signaling pathways.
  • Protein Binding : Its structure allows for interactions with specific proteins, which could modulate their activity.

Case Studies

  • Anticancer Activity : Research has indicated that bithiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the bithiophene structure can enhance its ability to induce apoptosis in cancer cells by disrupting mitochondrial function.
  • Antimicrobial Properties : Some derivatives of bithiophenes have demonstrated antimicrobial activity. The introduction of halogens like bromine can enhance this activity by increasing the compound's reactivity and ability to penetrate microbial membranes.
  • Neuroprotective Effects : Preliminary studies suggest that certain bithiophene compounds may have neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Comparative Analysis

The biological activity of 5-Bromo-5'-(tridecafluorohexyl)-2,2'-bithiophene can be compared with other similar compounds:

Compound NameBiological ActivityNotes
5-Bromo-2,2'-bithiopheneModerate cytotoxicity against cancer cell linesLacks the fluorinated side chain
5-Fluoro-5'-(tridecafluorohexyl)-2,2'-bithiopheneEnhanced antimicrobial propertiesFluorination increases membrane interaction
5-Bromo-3-(trifluoromethyl)thiopheneAntioxidant propertiesDifferent substitution pattern affects reactivity

Research Findings

Recent studies have focused on synthesizing various derivatives of bithiophenes to explore their potential biological activities. For example:

  • A study published in Toxics highlighted the interaction of fluorinated compounds with biological systems, suggesting that the unique properties of these compounds could be harnessed for therapeutic applications .
  • Another investigation into the mechanisms of action revealed that halogenated bithiophenes could induce oxidative stress in cancer cells, leading to cell death .

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